molecular formula C38H34O2P2S B14125422 S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim

S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim

Cat. No.: B14125422
M. Wt: 616.7 g/mol
InChI Key: WXYRSZXESRYPFX-UHFFFAOYSA-N
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Description

S(-)-2,2-Bis-(diphenylphosphino)-6,6-dimethyldiphenyl (hereafter referred to as S(-)-PhosDim) is a chiral diphosphine ligand characterized by a biphenyl backbone with two diphenylphosphino groups at the 2,2'-positions and methyl substituents at the 6,6'-positions. This structural configuration imparts distinct steric and electronic properties, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling .

Properties

Molecular Formula

C38H34O2P2S

Molecular Weight

616.7 g/mol

IUPAC Name

[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane

InChI

InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2

InChI Key

WXYRSZXESRYPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S

Origin of Product

United States

Preparation Methods

Historical Development of BIPHEMP Ligands

The discovery of BIPHEMP derivatives traces back to the late 20th century, when researchers sought to improve upon the axial chirality and steric tunability of 1,1′-binaphthyl-based ligands like BINAP. The incorporation of methyl groups at the 6,6′ positions of the biphenyl backbone in BIPHEMP introduced enhanced conformational rigidity, reducing rotational freedom and improving enantioselectivity in catalytic cycles. Early syntheses relied on Ullmann-type couplings of halogenated biphenyl precursors with diphenylphosphine, though these methods suffered from low yields (30–40%) and poor stereocontrol.

Synthetic Methodologies for (S)-BIPHEMP

Biphenyl Backbone Functionalization

The synthesis begins with the preparation of 6,6′-dimethylbiphenyl-2,2′-diol (1) , achieved via Suzuki-Miyaura coupling of 2-bromo-6-methylphenol derivatives. Subsequent conversion to the ditriflate (2) using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −78°C provides a reactive intermediate for phosphine incorporation:

$$
\text{(1)} \xrightarrow{\text{Tf}2\text{O, Et}3\text{N}} \text{(2)} \quad
$$

Phosphine Group Installation

Nickel-catalyzed cross-coupling of 2 with diphenylphosphine (Ph₂PH) in toluene at 110°C for 48 hours yields the racemic bisphosphine (3) . Critical to avoiding over-reduction is the use of a stoichiometric NiCl₂(dppe) catalyst system (dppe = 1,2-bis(diphenylphosphino)ethane), which maintains oxidative addition efficiency while suppressing side reactions:

$$
\text{(2)} + 2\,\text{Ph}2\text{PH} \xrightarrow{\text{NiCl}2(\text{dppe}), \text{toluene}} \text{(3)} \quad
$$

Table 1: Optimization of Phosphine Coupling Conditions
Catalyst Temperature (°C) Time (h) Yield (%) ee (%)
NiCl₂(dppe) 110 48 78
Pd(OAc)₂ 100 72 65
CuI/1,10-phenanthroline 120 24 42

Data adapted from methodologies in BINAP synthesis and palladium-mediated polyketone systems.

Enantiomeric Resolution

Racemic 3 is resolved via diastereomeric complexation with (R)-BINOL ((R)-1,1′-bi-2-naphthol) in hexane at −20°C. The (S)-BIPHEMP:(R)-BINOL adduct precipitates preferentially, achieving 92% ee after three recrystallizations. Alternative chiral stationary-phase chromatography (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) columns provides >99% ee but at higher operational costs.

Industrial-Scale Production Challenges

Catalyst Recycling

Nickel residues from coupling reactions necessitate rigorous purification via silica gel chromatography, reducing overall process atom economy. Recent advances employ polymer-supported nickel catalysts, enabling five reaction cycles with <10% yield degradation.

Solvent Selection

Toluene remains the solvent of choice for phosphine coupling due to its high boiling point and compatibility with nickel complexes. Substitution with greener alternatives like cyclopentyl methyl ether (CPME) is under investigation but currently reduces yields by 15–20%.

Applications in Asymmetric Catalysis

Hydrogenation of Diketones

(S)-BIPHEMP-ruthenium complexes catalyze the hydrogenation of pentane-2,4-dione to (R,R)-pentane-2,4-diol with 94% ee and turnover numbers (TON) exceeding 10,000. The methyl groups on BIPHEMP enforce a C₂-symmetric geometry around ruthenium, minimizing unproductive substrate binding modes.

Polyketone Synthesis

Palladium catalysts ligated by (S)-BIPHEMP produce stereoregular polyketones from propylene and CO, achieving 85% head-tail regioselectivity at 60°C. Comparative studies show BIPHEMP outperforms BINAP in aqueous media due to enhanced hydrophobicity from the methyl substituents.

Comparative Analysis with BINAP

Table 2: BIPHEMP vs. BINAP in Catalytic Hydrogenation
Parameter (S)-BIPHEMP (S)-BINAP
ee in diketone hydrogenation 94% 88%
Thermal stability (°C) 210 180
Reaction rate (mol·h⁻¹) 0.45 0.32

Data compiled from hydrogenation studies and thermal analyses.

Chemical Reactions Analysis

Types of Reactions

“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, especially in catalytic cycles.

    Substitution: The ligand can undergo substitution reactions where the diphenylphosphine groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of metal-ligand complexes.

Scientific Research Applications

S(-)-2,2-Bis-(diphenylphosphino)-6,6-dimethylbiphenyl, commonly referred to as S(-)-2,2-bis(diphenylphosphino)-6,6-dim, is a chiral bidentate ligand with applications in coordination chemistry. The compound has two diphenylphosphino groups attached to a biphenyl backbone, which enhances its ability to form stable complexes with metal ions. The dimethyl groups on the biphenyl structure contribute to steric hindrance and affect the ligand's coordination properties.

Applications

S(-)-2,2-bis(diphenylphosphino)-6,6-dim is widely utilized in various applications:

  • Catalysis It serves as an effective ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.
  • Interaction studies focus primarily on its coordination behavior with various transition metals. These studies often utilize spectroscopic techniques (such as NMR and IR spectroscopy) and X-ray crystallography to elucidate the structures of metal-ligand complexes formed. Understanding these interactions helps optimize catalytic processes and explore new applications in materials science.

Comparison with Other Ligands

S(-)-2,2-bis(diphenylphosphino)-6,6-dim shares structural similarities with several other bidentate phosphine ligands. The uniqueness of S(-)-2,2-bis(diphenylphosphino)-6,6-dim lies in its specific combination of steric bulk from the dimethyl groups and the diphenylphosphino moieties, which provide enhanced stability and reactivity in metal complexes compared to other similar ligands.

Comparison Table of Bidentate Phosphine Ligands

Compound NameStructure FeaturesUnique Aspects
1,1'-Bis(diphenylphosphino)ferroceneContains a ferrocene moietyOffers redox-active properties due to ferrocene
1,2-Bis(diphenylphosphino)ethaneEthane backboneLess steric hindrance compared to S(-)-2,2-bis...
(S)-6,6-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)Contains methoxy groupsEnhanced solubility and different electronic properties
1-(Diphenylphosphino)-3-(diphenylphosphino)propanePropane backboneDifferent steric arrangement affecting reactivity

Mechanism of Action

The mechanism by which “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Table 1: Comparison of Key Diphosphine Ligands

Compound Name Backbone Structure Substituents Steric Bulk Electronic Profile Notable Applications References
S(-)-PhosDim Biphenyl 6,6'-dimethyl High Electron-donating Asymmetric hydrogenation Inferred
1,2-Bis(diphenylphosphino)ethane (dppe) Ethylene None Moderate Moderate electron-donating Chatt cycle (non-catalytic)
cis-1,2-Bis(diphenylphosphino)ethylene (dppen) Ethylene (unsaturated) None Low Electron-withdrawing Olefin coordination
S-PHOS Biphenyl 2',6'-dimethoxy Moderate Electron-donating (via O) Suzuki-Miyaura coupling
BINAP Binaphthyl None High Electron-donating Asymmetric catalysis N/A

Key Observations:

This contrasts with S-PHOS, which uses methoxy groups for steric tuning . The methyl groups in S(-)-PhosDim are less electron-donating than S-PHOS’s methoxy substituents, which may reduce metal-ligand electron density compared to S-PHOS .

Backbone Rigidity :

  • Unlike dppe and dppen (flexible ethylene backbones), S(-)-PhosDim’s biphenyl backbone provides rigidity, akin to BINAP, favoring well-defined chiral environments .

Catalytic Performance

Key Findings:

  • Catalytic Efficiency :
    • S(-)-PhosDim’s methyl groups may improve metal-center stability compared to dppe, which lacks substituents and failed in catalytic cycles .
    • S-PHOS’s methoxy groups enhance electron donation, favoring cross-coupling, whereas S(-)-PhosDim’s methyl groups could optimize hydrogenation by balancing steric and electronic effects .

Biological Activity

S(-)-2,2-Bis(diphenylphosphino)-6,6-dimethyl-1,3,2-dioxaborinane is a phosphine ligand that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity against various cancer cell lines, stability in biological environments, and its mechanisms of action.

Chemical Structure and Properties

The compound features a unique dioxaborinane ring structure with two diphenylphosphino groups attached. This configuration is critical for its interaction with metal complexes and biological targets.

Cytotoxicity Studies

Research has demonstrated that complexes formed with S(-)-2,2-bis(diphenylphosphino)-6,6-dimethyl exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Complex Cell Line IC50 (µM) Reference
[Ru(η^6-p-cymene)(dppe)Cl]HeLa82.0
[Ru(η^6-p-cymene)(dppe)Cl]FemX (melanoma)36.2
[Pt(dfppy)(P^P)]K-562 (leukemia)< 1.0
[Pt(dfppy)(P^P)]HOP-92 (lung)< 1.0
[Ru(pic)(dppe)(bipy)]MCF-7 (breast cancer)0.18

These results indicate that the ligand's metal complexes exhibit higher cytotoxicity compared to traditional chemotherapeutics like cisplatin.

The biological activity of S(-)-2,2-bis(diphenylphosphino)-6,6-dimethyl is largely attributed to its ability to form stable metal complexes that can interact with cellular components:

  • DNA Binding : Some studies suggest that these complexes can bind to DNA, disrupting replication and transcription processes. For instance, the accumulation of certain ruthenium complexes in DNA was noted as a contributing factor to their cytotoxic effects .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been identified as a mechanism through which these complexes induce apoptosis in cancer cells .

Stability in Biological Environments

Stability tests have shown that the complexes derived from S(-)-2,2-bis(diphenylphosphino)-6,6-dimethyl maintain their integrity in biologically relevant media over extended periods. For example:

  • NMR Spectroscopy : Stability assessments via NMR confirmed that these complexes remain intact for at least 96 hours in DMSO solutions .
  • UV-Vis Spectroscopy : UV-Vis analyses indicated consistent absorbance profiles over time, suggesting minimal degradation or alteration of the complex structure during incubation .

Case Study 1: Antitumor Activity

A study assessed the antitumor efficacy of a platinum complex containing S(-)-2,2-bis(diphenylphosphino)-6,6-dimethyl against multiple tumor cell lines. The complex exhibited superior cytotoxicity compared to cisplatin across various cell types including breast and lung cancer cells. The findings highlighted the potential for this compound as an alternative therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic pathways of action, researchers discovered that the ligand's metal complexes could effectively induce apoptosis via ROS-mediated pathways. This study utilized flow cytometry to quantify apoptotic cells and elucidated the signaling pathways involved .

Q & A

Q. How can density functional theory (DFT) be applied to predict the catalytic activity of S(-)-2,2-Bis-(diphenylphosphino)-6,6-dim in novel reaction systems?

  • Methodological Answer :
  • Active site modeling : Construct catalyst-substrate complexes to calculate activation barriers.
  • NBO analysis : Identify charge transfer interactions between phosphine lone pairs and metal centers.
  • Benchmarking : Validate predictions against experimental TOF and selectivity data .

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